molecular formula C10H12FN B13605225 2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine CAS No. 1267865-81-5

2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine

Cat. No.: B13605225
CAS No.: 1267865-81-5
M. Wt: 165.21 g/mol
InChI Key: UNHLXGCEFDBPGQ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12FN It is a cyclopropane derivative that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce amides or alcohols.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)cyclopropan-1-amine: Similar structure but lacks the fluorine atom.

    2-(4-Chloro-3-methylphenyl)cyclopropan-1-amine: Contains a chlorine atom instead of fluorine.

    2-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol: The amine group is replaced with a hydroxyl group.

Uniqueness

2-(4-Fluoro-3-methylphenyl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the fluorinated phenyl group provides distinct properties that can be advantageous in various applications.

Properties

CAS No.

1267865-81-5

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FN/c1-6-4-7(2-3-9(6)11)8-5-10(8)12/h2-4,8,10H,5,12H2,1H3

InChI Key

UNHLXGCEFDBPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2N)F

Origin of Product

United States

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